Cas no 134450-41-2 (N-[(benzyloxy)carbonyl]glycyl-N-[(2S)-4,4-difluoro-3-oxo-1,6-diphenylhexan-2-yl]-L-valinamide)

N-[(benzyloxy)carbonyl]glycyl-N-[(2S)-4,4-difluoro-3-oxo-1,6-diphenylhexan-2-yl]-L-valinamide structure
134450-41-2 structure
Product name:N-[(benzyloxy)carbonyl]glycyl-N-[(2S)-4,4-difluoro-3-oxo-1,6-diphenylhexan-2-yl]-L-valinamide
CAS No:134450-41-2
MF:C33H37F2N3O5
MW:593.6608
CID:1235853
PubChem ID:452985

N-[(benzyloxy)carbonyl]glycyl-N-[(2S)-4,4-difluoro-3-oxo-1,6-diphenylhexan-2-yl]-L-valinamide Chemical and Physical Properties

Names and Identifiers

    • N-[(benzyloxy)carbonyl]glycyl-N-[(2S)-4,4-difluoro-3-oxo-1,6-diphenylhexan-2-yl]-L-valinamide
    • benzyl N-[2-[[(2S)-1-[[(2S)-4,4-difluoro-3-oxo-1,6-diphenylhexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]carbamate
    • {[(S)-1-((S)-1-Benzyl-3,3-difluoro-2-oxo-5-phenyl-pentylcarbamoyl)-2-methyl-propylcarbamoyl]-methyl}-carbamic acid benzyl ester
    • (((S)-1-((S)-1-Benzyl-3,3-difluoro-2-oxo-5-phenyl-pentylcarbamoyl)-2-methyl-propylcarbamoyl)-methyl)-carbamic acid benzyl ester
    • DTXSID60158713
    • L-Valinamide, N-[(phenylmethoxy)carbonyl]glycyl-N-[3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl]-, (S)-
    • benzyl N-[2-[[(1S)-1-[[(1S)-1-benzyl-3,3-difluoro-2-oxo-5-phenyl-pentyl]carbamoyl]-2-methyl-propyl]amino]-2-oxo-ethyl]carbamate
    • 134450-41-2
    • BDBM50000812
    • SCHEMBL7410781
    • CHEMBL52130
    • L-Valinamide, N-((phenylmethoxy)carbonyl)glycyl-N-(3,3-difluoro-2-oxo-5-phenyl-1-(phenylmethyl)pentyl)-, (S)-
    • Inchi: InChI=1S/C33H37F2N3O5/c1-23(2)29(38-28(39)21-36-32(42)43-22-26-16-10-5-11-17-26)31(41)37-27(20-25-14-8-4-9-15-25)30(40)33(34,35)19-18-24-12-6-3-7-13-24/h3-17,23,27,29H,18-22H2,1-2H3,(H,36,42)(H,37,41)(H,38,39)/t27-,29-/m0/s1
    • InChI Key: FXESQGVMUAWWTA-YTMVLYRLSA-N
    • SMILES: CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)C(CCC2=CC=CC=C2)(F)F)NC(=O)CNC(=O)OCC3=CC=CC=C3

Computed Properties

  • Exact Mass: 593.27012761g/mol
  • Monoisotopic Mass: 593.27012761g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 43
  • Rotatable Bond Count: 16
  • Complexity: 897
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.2
  • Topological Polar Surface Area: 114Ų

Recommend Articles

Recommended suppliers
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.